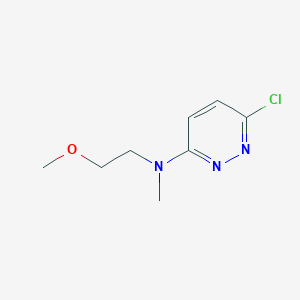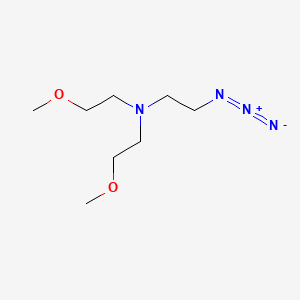
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is part of the pyrazine family .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” consists of a pyrazine ring with a chlorine atom and a pyrazol ring attached to it .Physical And Chemical Properties Analysis
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activity using the “maximal electroshock seizure” (MES) test and pentylenetetrazole (PTZ) test. Some compounds showed appreciable activity in both tests (Bhandari et al., 2013).
Antibacterial and Antioxidant Properties
- Kitawat and Singh (2014) reported the synthesis of novel substituted 2-pyrazoline derivatives with antibacterial and antioxidant properties. These compounds were also evaluated for DNA binding activities, highlighting their potential in therapeutic applications (Kitawat & Singh, 2014).
Analgesic and Anti-inflammatory Activity
- A 2010 study by Girisha, Kalluraya, Narayana, and Padmashree synthesized 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and evaluated their analgesic and anti-inflammatory activities. The results were comparable with standard drugs (Girisha et al., 2010).
Synthesis and Characterization
- Jothikrishnan, Narasimhan, and Shafi (2010) developed a simple method for the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety. This study contributes to the advancement of synthetic methods in organic chemistry (Jothikrishnan et al., 2010).
Anti-diabetic Studies
- Ibraheem, Ahmad, Ashfaq, Aslam, Khan, and Sultan (2020) synthesized new benzimidazole-pyrazoline hybrid molecules and assessed their anti-diabetic potential through α-glucosidase inhibition activity. The study shows the therapeutic potential of these compounds in diabetes management (Ibraheem et al., 2020).
Antitumor Activities
- Mohareb, El-Sayed, and Abdelaziz (2012) synthesized new pyrazole derivatives with significant antitumor activities against various human tumor cell lines. This highlights the potential use of these compounds in cancer therapy (Mohareb et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANRMZFMQNMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)


![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)

